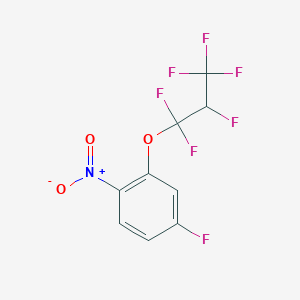
5-(1,1,2,2-Tetrafluoroethoxy)-2-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,1,2,2-Tetrafluoroethoxy)-2-fluoroaniline is a fluorinated aromatic amine with significant interest in various scientific fields due to its unique chemical properties. The presence of multiple fluorine atoms imparts distinct characteristics such as high thermal stability, chemical resistance, and unique electronic properties, making it valuable in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,1,2,2-tetrafluoroethoxy)-2-fluoroaniline typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-fluoroaniline with 1,1,2,2-tetrafluoroethanol under specific conditions to introduce the tetrafluoroethoxy group. This process often requires the use of catalysts and controlled reaction environments to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and safety. The use of catalytic hydrogenation and Bamberger rearrangement in a one-pot process has been reported to achieve high yields and purity, minimizing environmental impact and process hazards .
Analyse Des Réactions Chimiques
Types of Reactions
5-(1,1,2,2-Tetrafluoroethoxy)-2-fluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic ring.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can engage in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include acyl and sulfonyl chlorides for substitution reactions, and hydrogenation catalysts like Pd/C for reduction reactions. The conditions often involve controlled temperatures and pressures to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with acyl chlorides can yield acylated derivatives, while reduction reactions can produce amine derivatives .
Applications De Recherche Scientifique
5-(1,1,2,2-Tetrafluoroethoxy)-2-fluoroaniline has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 5-(1,1,2,2-tetrafluoroethoxy)-2-fluoroaniline exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms can influence the electronic distribution within the molecule, affecting its reactivity and interactions with other molecules. These interactions can modulate various pathways, making it a valuable compound for studying molecular mechanisms and developing new materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(1,1,2,2-Tetrafluoroethoxy)-4-phenylthiazole: Shares the tetrafluoroethoxy group and exhibits similar chemical properties.
Polyfluoroethoxy derivatives of malonic aldehyde acetal: Used in the synthesis of heterocyclic compounds and exhibit similar reactivity.
Uniqueness
5-(1,1,2,2-Tetrafluoroethoxy)-2-fluoroaniline is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring high thermal stability and chemical resistance .
Propriétés
IUPAC Name |
2-fluoro-5-(1,1,2,2-tetrafluoroethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F5NO/c9-5-2-1-4(3-6(5)14)15-8(12,13)7(10)11/h1-3,7H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVQYIAJGCGVDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(C(F)F)(F)F)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[N-(2-carboxyethyl)-N-(3-hydroxyphenyl)amino]propionic acid](/img/structure/B6296520.png)



![N-[1-(Fluoromethyl)-4-(benzyloxy)butyl]phthalimide](/img/structure/B6296549.png)









